REACTION_CXSMILES
|
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.C([O:30][C:31]1[CH:32]=[C:33]([CH:40]=[CH:41][CH:42]=1)[O:34][CH2:35][CH2:36][N:37]([CH3:39])[CH3:38])C1C=CC=CC=1>>[CH3:38][N:37]([CH3:39])[CH2:36][CH2:35][O:34][C:33]1[CH:32]=[C:31]([OH:30])[CH:42]=[CH:41][CH:40]=1
|
Name
|
compound 31F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
|
Name
|
compound 113A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(OCCN(C)C)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=C(C=CC1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |